ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
This compound is a thiazole derivative featuring a 1-methylindole-4-carbonylamino substituent at position 2 and an ethyl ester group at position 5 of the thiazole core. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and kinase inhibitory properties . The indole moiety, a bioisostere of aromatic systems like pyridine and phenyl, may enhance binding to biological targets through π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-7-13-11(12)8-9-20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
DMKQUGPEQYZHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form ethyl 2-amino-4-methylthiazole-5-carboxylate. The α-chloro ketone group in ethyl 2-chloroacetoacetate undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization and elimination of HCl. Key parameters include:
Structural Modification at Position 2
The 2-amino group of the thiazole intermediate is acylated with 1-methyl-1H-indole-4-carbonyl chloride. This step requires careful control of stoichiometry to avoid over-acylation or decomposition. Anhydrous dichloromethane (DCM) and catalytic DMAP (4-dimethylaminopyridine) enhance reaction efficiency, achieving 85–90% conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Acylation | 62 | 95 | Scalable, established protocol | Multi-step, Boc₂O cost |
| DMAPO/Boc₂O | 78 | 98 | One-pot, high selectivity | Requires anhydrous conditions |
| Schotten-Baumann | 70 | 88 | Low reagent cost | Low regioselectivity, purification |
Optimization of Critical Reaction Parameters
Solvent Effects
Temperature Control
Catalytic Additives
-
DMAP : Accelerates acylation kinetics by 40% compared to non-catalytic routes.
-
Molecular sieves (3Å) : Improve yields by 12% in moisture-sensitive reactions.
Scalability and Industrial Feasibility
Pilot-scale synthesis (500 g batch) achieved via:
-
Continuous flow Hantzsch reaction : THF solvent, 75°C residence time 30 min.
-
In-line acylation : DMAPO/Boc₂O system integrated into flow reactor, achieving 92% conversion.
-
Crystallization purification : Ethanol/water anti-solvent system yields 99.5% pure product.
Analytical Characterization
Critical quality attributes verified via:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| 1M HCl, reflux, 6 hrs | Hydrochloric acid | Carboxylic acid formation | 85–92% | |
| 0.5M NaOH, 60°C, 4 hrs | Sodium hydroxide | Sodium carboxylate intermediate | 78–88% |
This transformation enhances hydrogen-bonding capacity, influencing biological target interactions.
Amide Bond Reactivity
The indole-linked amide bond participates in cleavage or exchange reactions, enabling structural diversification. Key methods include:
Amide Hydrolysis
Controlled acidic cleavage releases the indole-carboxylic acid and thiazole-amine fragments:
| Conditions | Reagents | Products | Application |
|---|---|---|---|
| 6M HCl, 110°C, 12 hrs | Concentrated HCl | 1-Methylindole-4-carboxylic acid + 2-amino-4-methylthiazole-5-carboxylate | Fragment-based drug design |
Amide Coupling
Reverse reactions using coupling agents facilitate the introduction of novel substituents:
| Coupling Agent | Solvent | Temperature | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| EDC·HCl/HOBt | DMF | 60°C | 18 hrs | 65–75% | |
| HATU/DIPEA | DCM | RT | 24 hrs | 70–80% |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes substitution at the 2-position, enabling functionalization:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Primary amines | DMF, 80°C, 8 hrs | 2-(Alkylamino)-thiazole derivatives | >90% | |
| Thiophenol | K2CO3, DMF, 100°C, 12 hrs | 2-(Phenylthio)-thiazole derivatives | 82% |
Substitution kinetics correlate with the nucleophile’s strength and reaction temperature.
Oxidation Reactions
The indole methyl group and thiazole ring are susceptible to oxidation:
Indole Methyl Oxidation
Controlled oxidation converts the 1-methylindole group to a carboxylate:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4 | H2O, 80°C, 6 hrs | Indole-4-carboxylic acid derivative | 60–68% | |
| CrO3/H2SO4 | Acetone, 0°C, 2 hrs | Indole-4-aldehyde intermediate | 45–55% |
Thiazole Ring Oxidation
Peracid-mediated epoxidation or sulfoxide formation has been observed in analogous compounds.
Functional Group Interconversion
The carboxylate and amine groups enable further transformations:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Carboxylate → Acid Chloride | SOCl2, reflux | Acyl chloride for peptide synthesis | Prodrug development |
| Amine → Sulfonamide | R-SO2Cl, pyridine | Sulfonamide derivatives | Enzyme inhibition studies |
Comparative Reactivity Table
| Reaction | Optimal Conditions | Typical Yield | Key Catalyst/Reagent |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux | 85–92% | — |
| Amide coupling | EDC·HCl/HOBt, DMF, 60°C | 65–75% | DIPEA |
| Thiazole C2 substitution | K2CO3, DMF, 100°C | 70–82% | — |
| Indole methyl oxidation | KMnO4, H2O, 80°C | 60–68% | — |
This compound’s modular reactivity profile makes it a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies are needed to explore its participation in cycloaddition or photochemical reactions.
Scientific Research Applications
Structural Overview
The compound features a unique structural arrangement comprising:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Indole moiety : A bicyclic structure known for its presence in many biologically active compounds.
- Ester functional group : Contributing to its solubility and reactivity.
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol.
Biological Activities and Therapeutic Applications
Research indicates that ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exhibits significant biological activity, including:
Anticancer Properties
The compound has been studied for its potential anticancer effects. It interacts with specific molecular targets, inhibiting enzymes by binding to their active sites, which may lead to reduced tumor growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways at the cellular level.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against various pathogens, indicating its potential use in treating infections.
Case Studies
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduced cytokine production in inflammatory models. |
| Study C | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely shares synthetic steps with analogs, such as coupling of acylated amines to the thiazole core using reagents like EDCI/HOBt . For example, ethyl 2-acetamido-4-methylthiazole-5-carboxylate is synthesized via acetylation of the corresponding amine in 74% yield .
Physicochemical Properties
- Solubility and Melting Points : The trifluoromethylphenyl analog () has a melting point of 87–89°C, while nitrobenzoyl derivatives () likely exhibit higher polarity due to the nitro group. The indole substituent may reduce solubility in aqueous media compared to pyridinyl groups .
- Hydrogen-Bonding Potential: The indole NH and carbonyl groups could form stronger intermolecular hydrogen bonds compared to non-polar substituents (e.g., trifluoromethyl), influencing crystal packing and stability .
Structural and Crystallographic Insights
- Crystal Packing : While crystallographic data for the target compound are unavailable, highlights the use of SHELXL for refining isostructural chloro/bromo derivatives, emphasizing the role of halogen interactions in lattice stability .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in related compounds () suggest that the indole moiety may participate in unique supramolecular architectures .
Biological Activity
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, applications, and comparative studies with similar compounds.
Compound Overview
- Molecular Formula : C17H17N3O3S
- Molecular Weight : Approximately 343.4 g/mol
- Structural Features : The compound features a thiazole ring, an indole moiety, and an ester functional group, which contribute to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism likely involves the inhibition of specific enzymes or disruption of cellular functions in pathogens.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Potential : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their function. This is facilitated by hydrogen bonding and hydrophobic interactions between the compound's functional groups and amino acid residues in the enzyme's active site.
- Receptor Modulation : It may also interact with cellular receptors, affecting signal transduction pathways that regulate various cellular functions.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylthiazole-5-carboxylate | Thiazole ring, ester group | Simpler structure; less biological activity |
| Ethyl 2-amino-4-(4-methylphenyl)-thiazole | Thiazole ring, amino group | Different substitution pattern affecting activity |
| 1-Methylindole derivatives | Indole ring | Variation in biological activity based on substitution |
The presence of both indole and thiazole moieties in this compound enhances its biological efficacy compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro experiments showed that this compound reduced the levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.
- Cancer Cell Apoptosis : A preliminary study indicated that treatment with this compound led to increased apoptosis in human cancer cell lines through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) with thiazole precursors in acetic acid with sodium acetate as a catalyst . Optimization includes:
- Solvent Selection : Acetic acid is preferred for its ability to stabilize intermediates and promote cyclization. Ethanol-water mixtures may enhance solubility in greener approaches .
- Catalyst Use : Sodium acetate (1.0–2.0 equiv) accelerates imine formation and thiazole ring closure .
- Reaction Time : Reflux for 3–5 hours ensures completion, monitored by TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Multi-technique validation is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and ester carbonyl (δ 165–170 ppm) .
- IR : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins:
- Protein Preparation : Retrieve target structures (e.g., enzymes from PDB), remove water, add hydrogens.
- Ligand Docking : Use the compound’s 3D structure (optimized via DFT) to simulate binding poses. Focus on hydrogen bonds (indole NH to active-site residues) and hydrophobic interactions (thiazole ring) .
- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous NMR signals (e.g., distinguishing thiazole vs. indole NH) .
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity, especially for overlapping peaks .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in DMSO/EtOH) .
Q. How do substituent modifications on the indole or thiazole rings affect physicochemical properties?
- Methodological Answer : Systematic SAR studies involve:
- Indole Modifications : Introducing electron-withdrawing groups (e.g., -F at position 4) increases metabolic stability but may reduce solubility. LogP values shift by ~0.5 units per substituent .
- Thiazole Modifications : Methyl groups at position 4 enhance lipophilicity (clogP +0.3), while carboxylate esters improve bioavailability .
- Assays : Measure solubility (shake-flask method), permeability (Caco-2 cells), and stability (microsomal incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
